molecular formula C18H12FN3S B2813528 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 865546-44-7

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No.: B2813528
CAS No.: 865546-44-7
M. Wt: 321.37
InChI Key: USSFJBLITXZJNJ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at positions 4, 5, and 5. The 4-thiol group distinguishes it from analogs with halogen or amine substituents. Pyrrolo[2,3-d]pyrimidines are structurally related to purine nucleosides, making them biologically significant, particularly as kinase inhibitors (e.g., JAK-3) . The 4-fluorophenyl and phenyl groups at positions 7 and 5 contribute to its lipophilicity and binding affinity for target proteins.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFJBLITXZJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylamine and phenylhydrazine, followed by cyclization and thiolation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.

Biology: In biological research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable for investigating biological pathways and cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties contribute to the development of innovative technologies.

Mechanism of Action

The mechanism by which 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

4-Thiol vs. 4-Chloro Derivatives
  • 4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1257391-88-0) Molecular Weight: 323.75 g/mol (vs. ~356.4 g/mol for the thiol analog) . Physical Properties: Melting point = 132–133°C; density = 1.34 g/cm³ .
4-Piperazinyl Derivatives
  • 7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
    • Structural Impact : The piperazine ring introduces basicity and hydrogen-bonding capacity, improving solubility but increasing molecular weight (C29H22ClFN6; ~541.0 g/mol) .
    • Biological Relevance : Piperazinyl groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.

Substituent Variations at Position 7

  • 7-(4-Methoxyphenyl) Analogs
    • 7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Molecular Weight : 406.49 g/mol (vs. 356.4 g/mol for the fluorophenyl analog) .

Core Modifications in Pyrrolo[2,3-d]pyrimidine Derivatives

  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • Crystallography : Triclinic crystal system (space group P1), with two molecules per asymmetric unit .
    • Synthesis : Prepared via nucleophilic substitution of 4-chloro precursors with pyrrolidine, yielding 58% under optimized conditions .

JAK-3 Inhibition

  • The 4-thiol group in the target compound is critical for JAK-3 inhibition, as thiol derivatives exhibit stronger binding to the kinase ATP-binding pocket compared to chloro or amine analogs .
  • Example: 7H-Pyrrolo[2,3-d]pyrimidine-4-thiol derivatives show IC50 values in the nanomolar range for JAK-3, while 4-chloro analogs are less potent .

Antiparasitic Activity

  • 6-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (35b) Diamine substituents at positions 2 and 4 confer activity against Trypanosoma brucei, highlighting the role of hydrogen-bond donors in targeting parasitic enzymes .

Key Reactions

  • Nucleophilic Substitution : 4-Chloro precursors (e.g., 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) react with thiols, hydrazines, or amines under reflux conditions (DMF/EtOH, 80–90°C) .
  • Yields : Thiol derivatives typically yield 50–70%, comparable to chloro analogs .

Crystallographic Refinement

  • Structures are refined using SHELXL97, with hydrogen atoms placed in idealized positions (C–H = 0.93–0.96 Å) .

Physicochemical Properties

Property 4-Thiol Target Compound 4-Chloro Analog 4-Piperazinyl Analog
Molecular Weight (g/mol) ~356.4 323.75 ~541.0
Melting Point (°C) Not reported 132–133 Not reported
Solubility Low (lipophilic) Moderate Higher (piperazine basicity)
Predicted pKa ~2.7 (thiol) ~1.5 (chloro) ~8.5 (piperazine)

Biological Activity

7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure

The compound features a pyrrolo[2,3-d]pyrimidine core with a thiol group and fluorophenyl substituents. Its structural formula can be represented as follows:

C17H14FN3S\text{C}_{17}\text{H}_{14}\text{F}\text{N}_3\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.
  • Antimicrobial Properties : The compound demonstrates activity against several bacterial strains.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes related to disease pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that the compound significantly reduced cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The mechanism was attributed to the activation of caspase pathways leading to apoptosis and disruption of the cell cycle.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound possesses significant antibacterial and antifungal properties.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in various disease processes.

Case Study: Inhibition of Kinases

Research has shown that this compound acts as a selective inhibitor of certain kinases, which are crucial in cancer signaling pathways. For instance, it was found to inhibit the activity of the protein kinase AKT with an IC50 value of 25 µM.

The biological activities observed can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
  • Enzyme Inhibition : By inhibiting kinases, it disrupts signaling pathways essential for tumor growth and survival.

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